molecular formula C9H13N3O5 B196190 Cytidine CAS No. 65-46-3

Cytidine

Cat. No.: B196190
CAS No.: 65-46-3
M. Wt: 243.22 g/mol
InChI Key: UHDGCWIWMRVCDJ-XVFCMESISA-N
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Description

Cytidine is a nucleoside molecule formed when cytosine is attached to a ribose ring (also known as ribofuranose) via a β-N1-glycosidic bond. It is a key component of ribonucleic acid (RNA) and plays a crucial role in cellular processes. This compound is a white, water-soluble solid that is only slightly soluble in ethanol .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form this compound monophosphate.

    Reduction: Reduction reactions are less common but can be used to modify the ribose ring.

    Substitution: this compound can participate in substitution reactions, particularly in the formation of this compound analogs.

Common Reagents and Conditions:

    Oxidation: Phosphorylation using phosphoric acid derivatives.

    Substitution: Use of various protecting groups and catalysts to facilitate the reaction.

Major Products:

Biochemical Analysis

Biochemical Properties

Cytidine interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in reactions catalyzed by this compound deaminases . These enzymes convert this compound into uridine, playing a crucial role in nucleotide metabolism .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For example, the this compound deaminase APOBEC3A has been shown to regulate nucleolar function, promoting cell growth and ribosome biogenesis . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into uridine by this compound deaminase . This process is crucial for the metabolism of this compound and its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a study on the metabolic pathways of this compound analogues and this compound deaminase activities in cells showed that overexpressed this compound deaminase could promote the accumulation of this compound .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study on the immune responses to azathis compound in animal models of inflammatory disorders showed that azathis compound, a this compound analogue, had significant effects on the immune system .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is a part of the pyrimidine nucleotide biosynthesis pathway . In this pathway, this compound is converted into uridine monophosphate (UMP), which is then used to generate this compound triphosphate (CTP), a key component in the synthesis of RNA .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. For instance, overexpression of uracil permease and a nucleoside transporter from Bacillus amyloliquefaciens was found to increase this compound production in Escherichia coli .

Subcellular Localization

This compound and its associated enzymes can be found in various subcellular compartments. For example, a subset of the this compound deaminase APOBEC3A resides within the nucleolus and associates with critical ribosome biogenesis factors . This suggests that this compound and its metabolic enzymes can be directed to specific compartments or organelles within the cell .

Scientific Research Applications

Cytidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Deoxycytidine: Similar to this compound but with a deoxyribose sugar instead of ribose.

    Uridine: Another nucleoside with uracil as the base instead of cytosine.

    Thymidine: Contains thymine as the base and is a component of deoxyribonucleic acid (DNA).

Uniqueness:

Properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
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InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1
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InChI Key

UHDGCWIWMRVCDJ-XVFCMESISA-N
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Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
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Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
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Molecular Formula

C9H13N3O5
Record name CYTIDINE
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Related CAS

27498-46-0
Record name Cytidine, homopolymer
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DSSTOX Substance ID

DTXSID60891552
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Molecular Weight

243.22 g/mol
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Physical Description

Cytidine is a white crystalline powder. (NTP, 1992), Solid; [Merck Index] White hygroscopic solid; [CAMEO] White hygroscopic powder; [Acros Organics MSDS], Solid
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992)
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Vapor Pressure

Negligible (NTP, 1992)
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CAS No.

65-46-3
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Melting Point

419 to 421 °F (decomposes) (NTP, 1992), 230.5 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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